molecular formula C18H15N3O2S B10970921 2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B10970921
M. Wt: 337.4 g/mol
InChI Key: CQAXFADDGOLXGH-UHFFFAOYSA-N
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Description

2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of thiadiazoloquinazolinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps:

    Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazine derivatives with carbon disulfide in the presence of a base such as potassium hydroxide.

    Quinazolinone Formation: The next step involves the formation of the quinazolinone structure. This can be synthesized by reacting anthranilic acid derivatives with formamide under heating conditions.

    Coupling Reaction: The final step involves the coupling of the thiadiazole and quinazolinone structures. This is typically achieved through a nucleophilic substitution reaction where the phenoxy methyl group is introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinazolinone derivatives with oxidized side chains.

    Reduction: Formation of reduced thiadiazole or quinazolinone derivatives.

    Substitution: Formation of substituted thiadiazoloquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicinal chemistry, this compound is being explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a candidate for the development of new treatments for diseases such as cancer and bacterial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with DNA synthesis or protein function.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,5-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
  • 2-[(3,5-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Uniqueness

Compared to similar compounds, 2-[(2,3-dimethylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one exhibits unique properties due to the specific positioning of the dimethylphenoxy group. This positioning can influence its reactivity, stability, and interaction with biological targets, making it a compound of particular interest in research and industrial applications.

Properties

Molecular Formula

C18H15N3O2S

Molecular Weight

337.4 g/mol

IUPAC Name

2-[(2,3-dimethylphenoxy)methyl]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C18H15N3O2S/c1-11-6-5-9-15(12(11)2)23-10-16-20-21-17(22)13-7-3-4-8-14(13)19-18(21)24-16/h3-9H,10H2,1-2H3

InChI Key

CQAXFADDGOLXGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NN3C(=O)C4=CC=CC=C4N=C3S2)C

Origin of Product

United States

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